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Cat. No.: B15603655 Get Quote

A Case Study of BMS-986094

Disclaimer: Publicly available information on BMS-986034 is limited and inconsistent. To

provide a comprehensive technical guide on interpreting negative clinical trial results, this

document uses the discontinued Bristol Myers Squibb compound BMS-986094 as a case

study. The principles and troubleshooting methodologies discussed are broadly applicable to

drug development professionals encountering unexpected adverse outcomes in their research.

Technical Support Center: BMS-986094 Case Study
This guide provides a series of frequently asked questions (FAQs) and troubleshooting advice

for researchers and scientists interpreting unexpected, severe adverse events in clinical

studies, using the discontinuation of the Hepatitis C drug BMS-986094 as a framework.

Frequently Asked Questions (FAQs)
Q1: What was BMS-986094 and what was its intended mechanism of action?

BMS-986094 (formerly INX-189) was an investigational oral nucleotide polymerase inhibitor

targeting the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a

guanosine nucleotide analogue, its primary mechanism was to act as a chain terminator during

viral RNA replication, thus inhibiting the proliferation of the virus.[1][2]

Q2: Why was the clinical development of BMS-986094 discontinued?
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The development of BMS-986094 was halted during a Phase II clinical trial (NCT01425970)

due to severe and unexpected safety concerns.[1][3] Specifically, the trial was suspended and

ultimately terminated after a patient experienced heart failure and subsequently died.[1][3]

Further investigation revealed a pattern of serious heart and kidney toxicity among other trial

participants.[1]

Q3: What were the specific adverse events observed in the BMS-986094 trial?

The primary adverse events were severe cardiotoxicity and nephrotoxicity.[1] This manifested

as heart failure in one patient, leading to death, and hospitalizations for nine other participants

due to cardiac and renal issues.[1][3] In vitro studies using human induced pluripotent stem

cell-derived cardiomyocytes (hiPSC-CMs) later suggested that BMS-986094 impairs cardiac

contractility by disrupting calcium transients.[2][4]

Q4: At what stage of clinical development did these negative results appear?

These severe adverse events emerged during a Phase II clinical trial.[1] This is a critical stage

where a drug's safety and efficacy are evaluated in a larger group of patients. The emergence

of such severe toxicity at this phase is a significant negative outcome, often leading to the

termination of the drug's development.

Troubleshooting Guide for Unexpected Toxicity
This section provides a structured approach for researchers who encounter unexpected toxicity

in their own pre-clinical or clinical experiments.

Initial Assessment and Immediate Actions
If unexpected and severe adverse events are observed, the following immediate steps are

crucial:

Halt Dosing: As was done in the BMS-986094 trial, the immediate cessation of the

investigational drug is the primary step to ensure patient or subject safety.[1]

Report to Regulatory Authorities: Any serious and unexpected adverse events must be

reported to the relevant regulatory bodies (e.g., FDA, EMA) and the Institutional Review

Board (IRB).[1]
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Comprehensive Patient Monitoring: Affected participants require intensive monitoring of the

involved organ systems. For cardiorenal toxicity, this would include continuous ECG,

frequent measurement of cardiac enzymes, renal function panels, and imaging studies (e.g.,

echocardiograms).

Data Presentation: Interpreting Toxicity Signals
Clear and structured data presentation is key to understanding the scope of the toxicity. While

specific quantitative data from the BMS-986094 trial are not publicly available, the following

table illustrates how researchers can organize data on key biomarkers for cardiorenal toxicity.
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Biomarker
Category

Biomarker
Typical Indication
of Toxicity

Relevance to BMS-
986094 Case

Cardiac Injury
High-Sensitivity

Troponin I/T

Elevation indicates

myocardial injury.

Would have been a

primary marker for

cardiac damage.

NT-proBNP

Elevation suggests

heart failure and

ventricular strain.

Directly relevant to the

reported cases of

heart failure.

Ejection Fraction (via

Echocardiogram)

A significant decrease

indicates impaired

cardiac contractility.

A key indicator of the

functional impact on

the heart.

Renal Function
Serum Creatinine

(SCr)

Increase indicates

worsening glomerular

filtration.

A standard marker for

acute kidney injury.

Blood Urea Nitrogen

(BUN)

Elevation can indicate

decreased renal

function.

Often used in

conjunction with SCr.

Novel Kidney Injury

Biomarkers

Urine KIM-1 (Kidney

Injury Molecule-1)

Increased levels

suggest tubular injury.

[5][6]

Provides a more

sensitive and earlier

signal of kidney

damage than SCr.[5]

Urine NGAL

(Neutrophil

Gelatinase-Associated

Lipocalin)

Elevation is an early

indicator of acute

kidney injury.[5][6]

Can detect

nephrotoxicity days

before changes in

serum creatinine.[5]

Experimental Protocols: Deconstructing the Failure
The terminated Phase II trial for BMS-986094 (NCT01425970) was a multi-center, randomized

study.[3] Part A was a double-blind, placebo-controlled evaluation of INX-08189 (BMS-986094)

in combination with Peginterferon alfa-2a and Ribavirin.[3] Part B was an open-label study of

INX-08189 with Daclatasvir and/or Ribavirin.[3] The study enrolled treatment-naive patients

with chronic HCV genotype 2 or 3 infection.[3]
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For researchers designing similar studies, key considerations to mitigate risks include:

Staggered Dosing in Early Cohorts: Initiating dosing in a small number of subjects and

carefully monitoring for adverse events before escalating the dose or expanding the cohort.

Intensive Safety Monitoring: For compounds with a novel mechanism or a chemical class

with known toxicities, more frequent and comprehensive safety monitoring (e.g., daily ECGs,

frequent lab work) in the initial stages is warranted.

Pre-defined Stopping Rules: Establishing clear, pre-defined criteria for halting a trial based

on the incidence or severity of adverse events.

Visualizing the Pathway to Discontinuation
Signaling Pathway: Mechanism of Action of BMS-986094
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Caption: Mechanism of action for BMS-986094 as an NS5B polymerase inhibitor.

Experimental Workflow: Clinical Trial Discontinuation
Logic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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